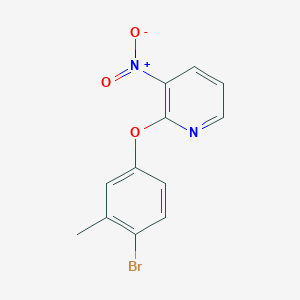![molecular formula C13H21N3O2 B7617853 3-(Pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7617853.png)
3-(Pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-ylmethyl)-1,3-diazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a spirocyclic dione framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of a suitable amine with a diketone under controlled conditions to form the spirocyclic structure. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-(Pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: : The compound could be explored for its therapeutic potential in treating various diseases.
Industry: : It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-(Pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(Pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:
3-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
3-(Pyrrolidin-1-ylmethyl)indole
(3-(Pyrrolidin-1-ylmethyl)phenyl)methanamine
These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its spirocyclic dione framework, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c17-11-13(6-2-1-3-7-13)14-12(18)16(11)10-15-8-4-5-9-15/h1-10H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKBUORAXSBXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(3,5-Dimethylpyrazol-1-yl)pyridin-2-yl]-1,4-thiazepane](/img/structure/B7617772.png)
![3-Cyclopropyl-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-1,2,4-thiadiazole](/img/structure/B7617779.png)
![5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-ethyl-1,2,4-thiadiazole](/img/structure/B7617786.png)
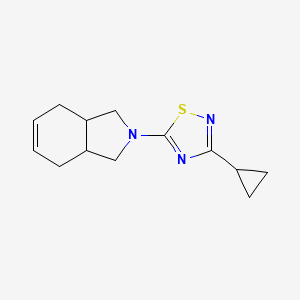
![1H-indol-7-yl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7617789.png)
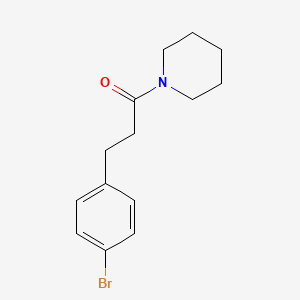
![2-(4-ethylphenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7617800.png)
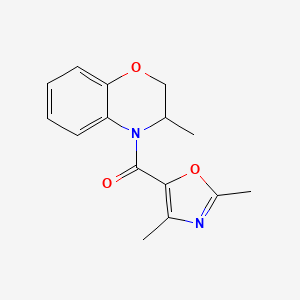
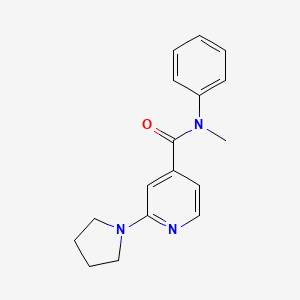
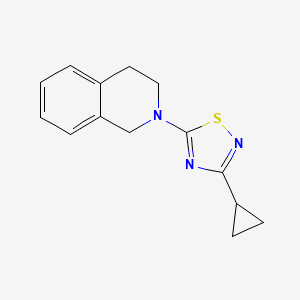
![5-amino-N-cyclopentyl-N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B7617848.png)
![(3-bromo-4-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7617855.png)
![3-(Pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7617858.png)
